![molecular formula C20H26O2 B1250777 2,6-Dimethylhexestrol](/img/structure/B1250777.png)
2,6-Dimethylhexestrol
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Overview
Description
2,6-Dimethylhexestrol is a stilbenoid.
Scientific Research Applications
Kinetics and Mechanism of Degradation
Research indicates that 2,6-dimethyl-aniline, a chemical related to 2,6-Dimethylhexestrol, undergoes degradation by hydroxyl radicals. The study explores the rate constants and proposes an oxidation pathway, highlighting the potential applications of 2,6-Dimethylhexestrol in understanding complex chemical reactions and degradation processes (Boonrattanakij et al., 2009).
Photophysical and Spectroscopic Studies
Research on complexes formed by 2,6-dimethylphenylisocyanide, a compound closely related to 2,6-Dimethylhexestrol, reveals insights into the photophysical properties and spectroscopic behavior of such compounds. The study provides foundational knowledge that could be applied to understanding the behavior of 2,6-Dimethylhexestrol under various conditions (Villegas et al., 2005).
Neuroprotective Effects in Neuroinflammation
Although focusing on dimethylfumarate, this study presents the compound's neuroprotective effects and mechanisms in neuroinflammation. Such research can be extrapolative in understanding the biological interactions and potential therapeutic applications of related compounds like 2,6-Dimethylhexestrol (Linker et al., 2011).
In Situ Atomic-Level Tracking of Heterogeneous Nucleation
This research utilizes 2,6-dimethylphenyl isocyanide to investigate the heterogeneous nucleation and deposition of Pd on Ag nanocubes. The approach and findings provide a framework for exploring the molecular interactions and structural behavior of compounds similar to 2,6-Dimethylhexestrol (Wu & Qin, 2018).
properties
Product Name |
2,6-Dimethylhexestrol |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3 |
InChI Key |
UKIFASJPXHGWFX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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